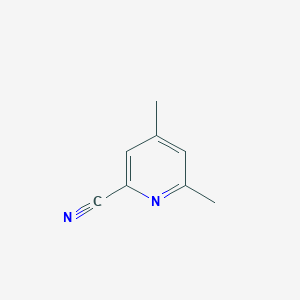
4,6-Dimethylpyridine-2-carbonitrile
描述
4,6-Dimethylpyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C8H8N2 It is a derivative of pyridine, featuring two methyl groups at the 4 and 6 positions and a nitrile group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
4,6-Dimethylpyridine-2-carbonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms by a cyanide ion. For instance, 2-halopyridines containing a nitrile group at the 3 position can be used as starting materials.
Another method involves the conversion of derivatives of pyridine-2,3-dicarboxylic acid. This approach, however, is not suitable for the preparation of alkyl-substituted pyridine-2,3-dicarbonitriles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal cyanides and controlled reaction environments are crucial for efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
4,6-Dimethylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and sulfonates.
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide (K3[Fe(CN)6]) is commonly used for oxidation reactions.
Nucleophiles: N-acylhydrazines and other nucleophiles can react with the nitrile group under suitable conditions.
Major Products
科学研究应用
4,6-Dimethylpyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds and dyes.
Biology and Medicine: The compound and its derivatives are studied for their potential biological activities, including anti-HIV properties and use in photodynamic therapy.
作用机制
The mechanism of action of 4,6-Dimethylpyridine-2-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its oxidation products, such as bis(3-cyanopyridin-2-yl) disulfides, exhibit affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein, potentially inhibiting its function . The presence of donor atoms (N, S) in its structure allows it to act as a ligand for the preparation of complex compounds with metals .
相似化合物的比较
4,6-Dimethylpyridine-2-carbonitrile can be compared with other similar compounds, such as:
2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile: This compound features a hydroxyl group instead of a nitrile group at the 3 position.
2-Chloro-4,6-dimethylpyridine-3-carbonitrile: This compound has a chlorine atom at the 2 position, leading to distinct chemical properties and uses.
属性
IUPAC Name |
4,6-dimethylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFRWFUYNPZERK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497365 | |
| Record name | 4,6-Dimethylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7584-11-4 | |
| Record name | 4,6-Dimethylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















